

(S)-(+)-Epichlorohydrin CAS number and IUPAC name

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Compound of Interest

Compound Name: (S)-(+)-Epichlorohydrin

Cat. No.: B123951

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An In-depth Technical Guide to (S)-(+)-Epichlorohydrin

Introduction

(S)-(+)-Epichlorohydrin is a chiral epoxide that serves as a critical building block in the chemical and pharmaceutical industries.[1] Its stereospecific nature makes it an invaluable intermediate for the synthesis of a wide array of enantiomerically pure compounds, particularly pharmaceuticals such as beta-blockers and antiviral agents.[2][3] This technical guide provides a comprehensive overview of (S)-(+)-Epichlorohydrin, including its chemical identity, physical properties, synthesis methodologies, and applications, with a focus on information relevant to researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

The precise identification and physical characteristics of (S)-(+)-Epichlorohydrin are fundamental for its application in stereoselective synthesis.

Identifier	Value
IUPAC Name	(2S)-2-(chloromethyl)oxirane[4][5]
CAS Number	67843-74-7[4][6][7]
Molecular Formula	C ₃ H ₅ ClO[4][6][7]
Molecular Weight	92.52 g/mol [5][6]
Synonyms	(S)-(+)-2-(Chloromethyl)oxirane, (S)-1-Chloro-2,3-epoxypropane, (S)-3-Chloro-1,2-propylene oxide[4]

Table 1: Chemical Identifiers for **(S)-(+)-Epichlorohydrin**.

Quantitative physical and chemical data are crucial for designing reaction conditions and for safety assessments.

Property	Value
Appearance	Colorless to light yellow liquid[8]
Odor	Pungent, garlic-like[9]
Density	1.183 g/mL at 25 °C[8]
Boiling Point	92-93 °C at 360 mm Hg[8]
Melting Point	-57 °C[8]
Refractive Index (n ²⁰ /D)	1.438[4][8]
Flash Point	32 °C (closed cup)

Table 2: Physical and Chemical Properties of **(S)-(+)-Epichlorohydrin**.

Synthesis of (S)-(+)-Epichlorohydrin

The production of enantiomerically pure **(S)-(+)-Epichlorohydrin** is a significant area of research, moving from classical resolution of racemic mixtures to more efficient asymmetric

and biocatalytic methods.[\[1\]](#)

Traditional Synthesis of Racemic Epichlorohydrin

Historically, epichlorohydrin is produced as a racemic mixture from allyl chloride or glycerol.[\[9\]](#)
[\[10\]](#)

- **From Allyl Chloride:** This two-step process involves the addition of hypochlorous acid to allyl chloride, followed by treatment with a base to form the epoxide ring.[\[9\]](#)
- **From Glycerol:** A more sustainable route, this method involves the reaction of glycerol with hydrogen chloride in the presence of a carboxylic acid catalyst, followed by cyclization with a base.[\[9\]](#)

Enantioselective Synthesis and Resolution

Achieving high enantiomeric purity is critical for pharmaceutical applications.[\[1\]](#) Several strategies are employed to obtain the (S)-enantiomer.

This method involves the selective hydrolysis of one enantiomer from a racemic mixture, leaving the other enantiomer in high enantiomeric excess.

Experimental Protocol: Hydrolytic Kinetic Resolution using a Salen-Co Catalyst[\[11\]](#)

- **Catalyst Preparation:** In a round-bottom flask, add the [(S,S)-Salen-Co(II)]₂·SnCl₄ catalyst (0.01 mol).
- **Reaction Setup:** Add racemic epichlorohydrin (1.0 mol) and tetrahydrofuran (80 mL) to the flask. Stir the mixture at 25 °C until the catalyst is fully dissolved.
- **Hydrolysis:** Slowly add water (0.5 mol) to the reaction mixture.
- **Reaction:** Allow the reaction to proceed for 4 hours at 25 °C.
- **Isolation:** Following the reaction, subject the mixture to fractional distillation under vacuum at room temperature.

- Product: This process yields (S)-epichlorohydrin with an enantiomeric excess (e.e.) value of approximately 99.1%.[\[11\]](#)

Enzymatic methods, particularly those using halohydrin dehalogenases (HHDH), offer high enantioselectivity and operate under mild conditions.[\[1\]](#)[\[12\]](#) This approach is valued for its sustainability and high theoretical yield.[\[12\]](#)

Experimental Protocol: Biosynthesis using Immobilized Halohydrin Dehalogenase[\[12\]](#)

- Enzyme Immobilization: Immobilize the HheC (P175S/W249P) variant of halohydrin dehalogenase on an A502Ps resin.
- Aqueous System Reaction:
 - Prepare a reaction mixture containing 1,3-dichloro-2-propanol (1,3-DCP) at a concentration of 20 mM in an aqueous buffer.
 - Add the immobilized HheC enzyme to the mixture.
 - Incubate the reaction under controlled temperature and pH.
 - This system can achieve a yield of 83.78% with a 92.53% enantiomeric excess (e.e.) of (S)-epichlorohydrin.[\[12\]](#)
- Non-Aqueous System Reaction (for higher enantioselectivity):
 - Use water-saturated ethyl acetate as the solvent and reaction phase.
 - Conduct the bioconversion with the immobilized HheC and 1,3-DCP.
 - This system can yield (S)-epichlorohydrin with an enantiomeric excess greater than 98% and a conversion rate of 52.34%.[\[12\]](#)
- Product Isolation: Isolate the (S)-epichlorohydrin from the reaction mixture using standard extraction and distillation techniques.

Table 3: Comparison of Synthesis Methods for **(S)-(+)-Epichlorohydrin**.

Method	Starting Material	Key Reagent/Catalyst	Typical Yield	Enantiomeric Excess (e.e.)
Hydrolytic Kinetic Resolution	Racemic Epichlorohydrin	(S,S)-Salen-Co Complex + Water	~41% [11]	>99% [11]
Biocatalysis (Aqueous)	1,3-dichloro-2-propanol	Immobilized HDDH Enzyme	~84% [12]	~93% [12]
Biocatalysis (Non-Aqueous)	1,3-dichloro-2-propanol	Immobilized HDDH Enzyme	~52% (conversion) [12]	>98% [12]

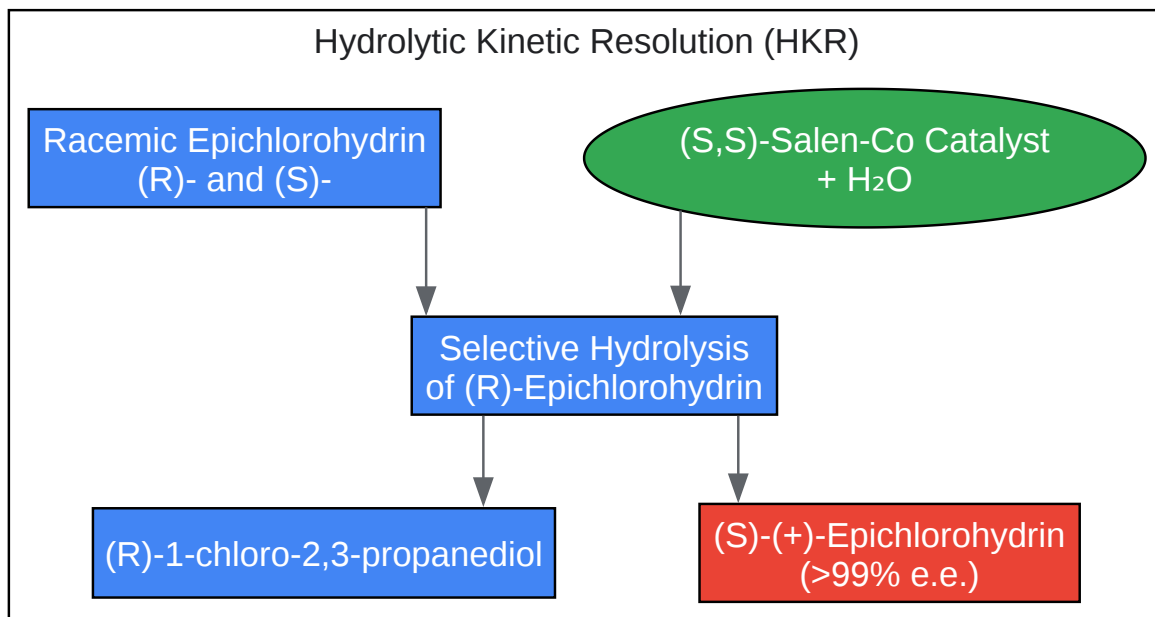
Applications in Drug Development

(S)-(+)-Epichlorohydrin is a cornerstone chiral intermediate in the pharmaceutical industry.[\[2\]](#) Its bifunctional nature, possessing both an epoxide ring and a chlorine atom, allows for versatile synthetic transformations.[\[2\]](#)[\[13\]](#)

- **Chiral Building Block:** It is a key starting material for synthesizing optically active pharmaceuticals, where a specific stereoisomer is responsible for the desired therapeutic effect.[\[7\]](#)[\[14\]](#)
- **Synthesis of Beta-Blockers:** It is widely used in the synthesis of beta-adrenergic blockers (e.g., Propranolol, Atenolol), which are crucial for managing cardiovascular diseases.[\[2\]](#)
- **Other Therapeutic Agents:** It is utilized in the synthesis of antitumor agents like (+)-cis-sylvaticin, inhibitors of fatty acid oxidation, and various other complex molecules.[\[8\]](#)

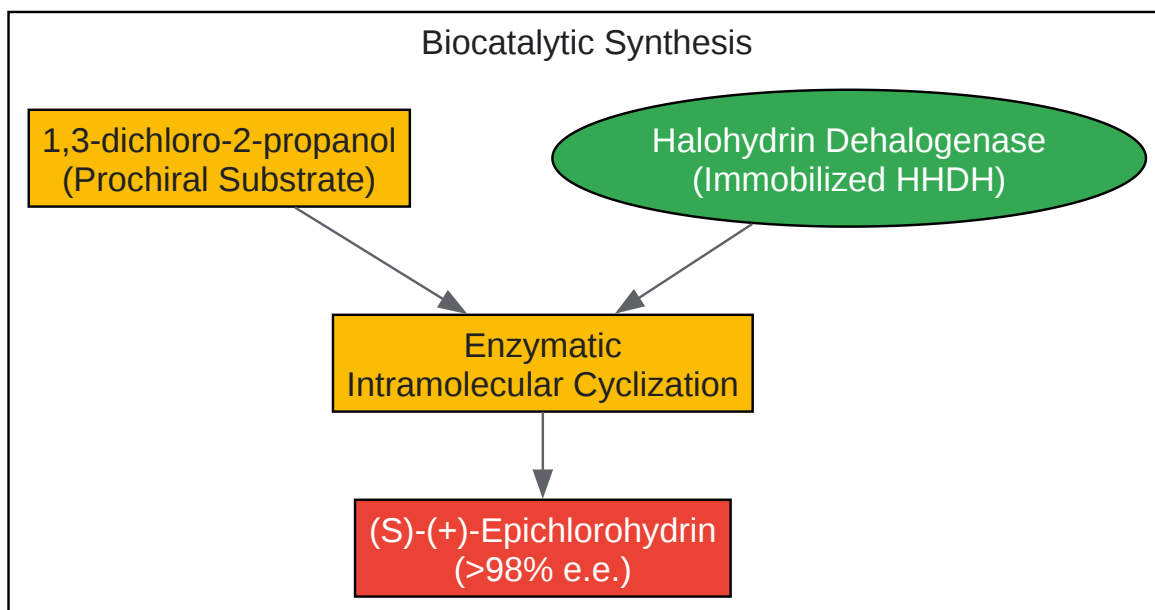
Visualization of Synthetic Workflows

The following diagrams illustrate key synthetic pathways involving **(S)-(+)-Epichlorohydrin**.



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Caption: Workflow for Hydrolytic Kinetic Resolution of Epichlorohydrin.



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Caption: Biocatalytic route to **(S)-(+)-Epichlorohydrin**.

Safety and Handling

(S)-(+)-Epichlorohydrin is classified as a hazardous substance and must be handled with appropriate precautions.

- Hazards: It is flammable, toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns, eye damage, and may cause an allergic skin reaction. It is also a suspected carcinogen.
- Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye shields, and respiratory protection (e.g., N95 dust mask), is mandatory.
- Storage: Store in a well-ventilated area designated for flammable liquids. The recommended storage temperature is 2°C - 8°C.[6]

This guide provides essential technical information for professionals working with **(S)-(+)-Epichlorohydrin**, highlighting its properties, synthesis, and critical role as a chiral synthon in modern chemistry and drug development.

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